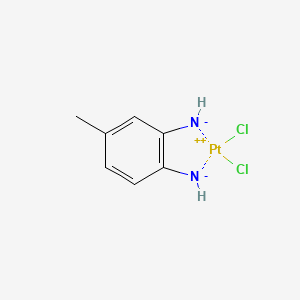
cis-Dichloro(3,4-diaminotoluene)platinum(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Dichloro(3,4-diaminotoluene)platinum(II) is a platinum-based compound that belongs to the class of coordination complexes. It is structurally related to cisplatin, a well-known chemotherapeutic agent. This compound features a platinum center coordinated to two chloride ions and a 3,4-diaminotoluene ligand. The presence of the 3,4-diaminotoluene ligand imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dichloro(3,4-diaminotoluene)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with 3,4-diaminotoluene in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer. The general reaction scheme is as follows:
K2[PtCl4]+C7H8(NH2)2→cis-Pt(C7H8(NH2)2)Cl2+2KCl
The reaction is typically conducted at room temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of cis-Dichloro(3,4-diaminotoluene)platinum(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is produced in specialized facilities equipped with the necessary infrastructure for handling platinum-based chemicals.
化学反应分析
Types of Reactions
cis-Dichloro(3,4-diaminotoluene)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other nucleophiles such as water, ammonia, or other amines.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state and coordination environment.
Coordination Reactions: The compound can form coordination complexes with other ligands, affecting its chemical and biological properties.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or organic solvents with the addition of the desired nucleophile.
Oxidation and Reduction Reactions: Conducted using oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Coordination Reactions: Performed in the presence of ligands under controlled temperature and pH conditions.
Major Products Formed
Substitution Reactions: Formation of new platinum complexes with different ligands.
Oxidation and Reduction Reactions: Generation of platinum species with altered oxidation states.
Coordination Reactions: Production of coordination complexes with varied structural and functional properties.
科学研究应用
cis-Dichloro(3,4-diaminotoluene)platinum(II) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other platinum-based complexes and as a catalyst in various chemical reactions.
Biology: Studied for its interactions with biomolecules such as DNA and proteins, providing insights into its potential biological activities.
Medicine: Investigated for its anticancer properties, similar to cisplatin, and its ability to overcome drug resistance in certain cancer cells.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.
作用机制
The mechanism of action of cis-Dichloro(3,4-diaminotoluene)platinum(II) involves its interaction with cellular biomolecules, particularly DNA. The compound forms covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death. The molecular targets and pathways involved include:
DNA: Primary target, where the compound forms adducts that interfere with cellular processes.
Proteins: Interaction with cellular proteins can affect various signaling pathways and cellular functions.
相似化合物的比较
cis-Dichloro(3,4-diaminotoluene)platinum(II) can be compared with other platinum-based compounds such as:
Cisplatin: The parent compound, widely used in chemotherapy.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based chemotherapeutic agent with a different spectrum of activity.
Uniqueness
The presence of the 3,4-diaminotoluene ligand in cis-Dichloro(3,4-diaminotoluene)platinum(II) imparts unique chemical and biological properties, potentially offering advantages in terms of selectivity and reduced toxicity compared to other platinum-based compounds.
List of Similar Compounds
- Cisplatin
- Carboplatin
- Oxaliplatin
- Nedaplatin
- Lobaplatin
属性
IUPAC Name |
(2-azanidyl-4-methylphenyl)azanide;dichloroplatinum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.2ClH.Pt/c1-5-2-3-6(8)7(9)4-5;;;/h2-4,8-9H,1H3;2*1H;/q-2;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKVMFBBTSYCCV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[NH-])[NH-].Cl[Pt+2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57948-13-7 |
Source


|
| Record name | NSC231978 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
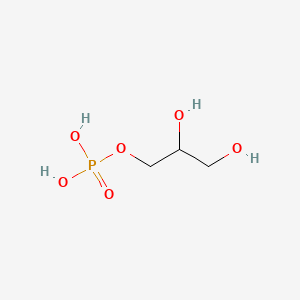
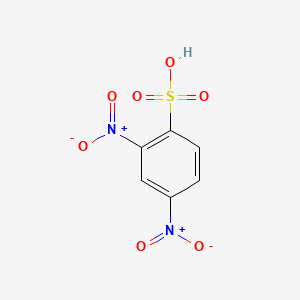
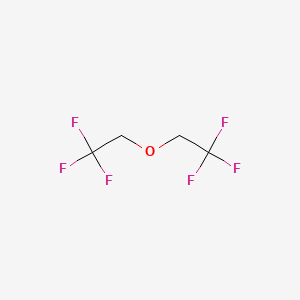
![7-Hydroxymethyl-12-methylbenz[a]anthracene](/img/structure/B1218729.png)


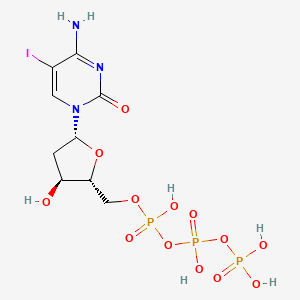

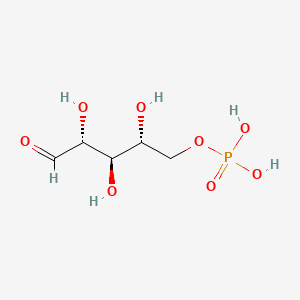
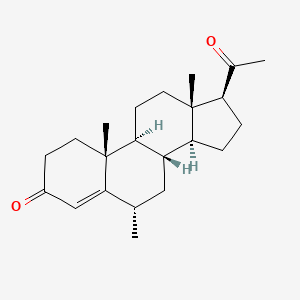
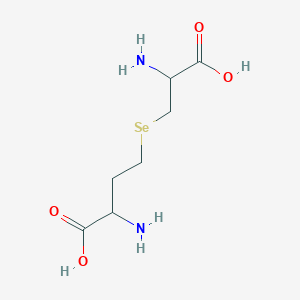
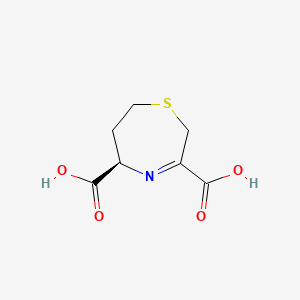
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-](/img/structure/B1218743.png)

